molecular formula C10H8F4O B2700644 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone CAS No. 2055275-11-9

2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone

Cat. No.: B2700644
CAS No.: 2055275-11-9
M. Wt: 220.167
InChI Key: MDBVGPLRLOTVBU-UHFFFAOYSA-N
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Description

2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H8F4O It is a derivative of acetophenone, where the phenyl ring is substituted with fluoro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of chloroaromatics using a copper-CF2Br2-dialkylamide reaction system . Another approach is the direct substitution of chlorine by CF3 in various aromatic substrates using in situ generated CuCF3 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and interact with intracellular targets. The fluoro and methyl groups can also influence the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-3’-methylacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2’-Fluoro-5’-(trifluoromethyl)acetophenone: Similar structure but with different substitution patterns on the aromatic ring.

    3’-Methyl-5’-(trifluoromethyl)acetophenone: Lacks the fluoro group, affecting its reactivity and applications.

Uniqueness

2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone is unique due to the combination of fluoro, methyl, and trifluoromethyl groups on the acetophenone backbone. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-5-3-7(10(12,13)14)4-8(6(2)15)9(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVGPLRLOTVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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